molecular formula C5H12ClN3O B2437865 3-(Aminomethyl)azetidine-1-carboxamide;hydrochloride CAS No. 2377031-34-8

3-(Aminomethyl)azetidine-1-carboxamide;hydrochloride

Cat. No. B2437865
CAS RN: 2377031-34-8
M. Wt: 165.62
InChI Key: SPKWODMGILXLAB-UHFFFAOYSA-N
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Description

3-(Aminomethyl)azetidine-1-carboxamide hydrochloride is a chemical compound with the CAS Number: 2377031-34-8 . It is a powder in physical form . Azetidine and its derivatives are valuable compounds in pharmaceutical and agrochemical research .


Synthesis Analysis

The synthesis of azetidines has been a topic of interest in recent years. One approach involves visible-light-mediated intermolecular [2+2] photocycloadditions . This method utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .


Molecular Structure Analysis

The molecular weight of 3-(Aminomethyl)azetidine-1-carboxamide hydrochloride is 165.62 . For a similar compound, 3-(1-Aminoethyl)azetidine-1-carboxamide, the molecular formula is C6H13N3O and the molecular weight is 143.19 g/mol .


Physical And Chemical Properties Analysis

3-(Aminomethyl)azetidine-1-carboxamide hydrochloride is a powder in physical form . It is stored at room temperature .

Scientific Research Applications

Synthesis and Medicinal Importance

3-(Aminomethyl)azetidine-1-carboxamide hydrochloride and its derivatives are significant in medicinal chemistry. A series of N-[3-(2-amino-5-nitrothiazolyl)-propyl]-4-(substituted phenyl)-3-chloro-2-oxo-1-azetidine-carboxamide compounds have been synthesized and characterized, showing notable antibacterial, antifungal, and antitubercular activities, as well as in vivo anti-inflammatory activity in albino rats. Some compounds in this series demonstrated noteworthy activities, highlighting their medicinal potential (Samadhiya, Sharma, & Srivastava, 2013).

Novel Antibacterial Applications

In the realm of antibiotic research, novel azetidine lincosamides were synthesized, differing from the drug clindamycin by the size of the ring and the position/structure of the alkyl side-chain. This synthesis paved the way for understanding the structure-activity relationship within the series, focusing on alkyl variants in the azetidine ring, indicating potential for developing new antibacterial agents (O'Dowd et al., 2008).

Chemical and Biological Applications

The compound and its derivatives are also instrumental in the chemical and biological sectors. For instance, amino acid-azetidine chimeras have been synthesized, providing tools to study the influence of conformation on peptide activity. This research opens avenues for designing peptides and proteins with specific functions, which could have far-reaching implications in drug design and understanding protein folding mechanisms (Sajjadi & Lubell, 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Azetidines have seen increased prominence as saturated building blocks in the field of drug discovery in recent years . The well-defined, three-dimensional structure of these sp3-rich scaffolds not only provides access to unique chemical space but is also correlated to improved pharmacokinetic properties and toxicological benefits . Therefore, the future directions of 3-(Aminomethyl)azetidine-1-carboxamide hydrochloride could be in the field of drug discovery and development.

properties

IUPAC Name

3-(aminomethyl)azetidine-1-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O.ClH/c6-1-4-2-8(3-4)5(7)9;/h4H,1-3,6H2,(H2,7,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKWODMGILXLAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)N)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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